molecular formula C13H16N2O B1455881 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine CAS No. 1427380-33-3

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine

Cat. No.: B1455881
CAS No.: 1427380-33-3
M. Wt: 216.28 g/mol
InChI Key: HEYWTQWSTLLUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a methoxy group at the 6th position and an amine group at the 4th position on the carbazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing carbazole frameworks. The process typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole intermediate, which then undergoes cyclization to yield the carbazole structure .

Another approach involves the reduction of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as LiAlH4 or NaBH4 are commonly used.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted carbazole derivatives. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-8-5-6-11-9(7-8)13-10(14)3-2-4-12(13)15-11/h5-7,10,15H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWTQWSTLLUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Reactant of Route 2
Reactant of Route 2
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Reactant of Route 3
Reactant of Route 3
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Reactant of Route 4
Reactant of Route 4
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Reactant of Route 5
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Reactant of Route 6
Reactant of Route 6
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.